molecular formula C8H8O3<br>C6H8(CO)2O<br>C8H8O3 B155267 1,2,3,6-Tetrahydrophthalic anhydride CAS No. 85-43-8

1,2,3,6-Tetrahydrophthalic anhydride

Cat. No. B155267
CAS RN: 85-43-8
M. Wt: 152.15 g/mol
InChI Key: KMOUUZVZFBCRAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Comparative Structural Study

The study of tetrahalophthalic anhydrides, including 1,2,3,6-tetrahydrophthalic anhydride, reveals the presence of various halogen bonds and lone pair interactions within their structures. X-ray diffraction was used to identify these interactions, which are influenced by the packing effect within the crystal structure. The research highlights the importance of halogen bonds in the supramolecular architecture of these compounds .

Synthesis of 1,2,3,6-Tetrahydropyridines

This paper discusses two novel approaches to synthesize 1,2,3,6-tetrahydropyridines, which are structurally related to 1,2,3,6-tetrahydrophthalic anhydride. The methods involve strategic phosphate substituents and can be triggered by either base or acid catalysis. This research provides insight into the synthetic versatility of compounds related to 1,2,3,6-tetrahydrophthalic anhydride .

Spontaneous Copolymerization

The copolymerization of 1,2,3,6-tetrahydrophthalic anhydride with N-(2-hydroxyethyl)ethyleneimine was investigated, revealing a preference for the incorporation of the anhydride in the side chain rather than the main chain. This study provides valuable information on the reactivity and potential applications of 1,2,3,6-tetrahydrophthalic anhydride in polymer science .

Synthesis and Reductions of Epoxy-Anhydrides

The synthesis of endo-3,6-epoxy-Δ^4-tetrahydrophthalic anhydride and its subsequent reductions to form lactones or anhydrides/hemi-acylals are described. This research demonstrates the chemical reactivity of epoxy-modified derivatives of 1,2,3,6-tetrahydrophthalic anhydride and their potential utility in various chemical transformations .

Crystal Structure Analysis

The crystal structure of 3,4,5,6-tetrahydrophthalic anhydride, which is closely related to 1,2,3,6-tetrahydrophthalic anhydride, was determined at 150 K. The study provides detailed conformational descriptions and evidence for nonbonded dipole-dipole interactions within the crystal structure, which are relevant to understanding the physical properties of similar compounds .

Anhydride cis-1,2,3,6-tétrahydrophtalique

The crystal structure of cis-1,2,3,6-tetrahydrophthalic anhydride was determined, showing a folded conformation and highlighting the role of packing effects and intermolecular interactions in the crystal lattice. This research is directly relevant to the study of 1,2,3,6-tetrahydrophthalic anhydride and contributes to the understanding of its structural properties .

Bisacylation Reactions

The bisacylation of derivatives of 4-methyl-1,2,3,4-tetrahydrophthalic acid, which is structurally similar to 1,2,3,6-tetrahydrophthalic anhydride, was studied. The formation of benzopyrylium salts and their subsequent reactions were explored, providing insights into the chemical reactivity and potential synthetic applications of tetrahydrophthalic anhydrides .

Selective Hydrodechlorination

The selective hydrodechlorination of tetrachlorophthalic anhydride to form various chlorinated phthalic acids was investigated. Although not directly involving 1,2,3,6-tetrahydrophthalic anhydride, this study demonstrates the chemical reactivity of halogenated phthalic anhydrides and may offer insights into similar dehalogenation reactions .

Scientific Research Applications

Improved Oxidation Resistance in Polyimides

  • Tetrahydrophthalic anhydride end caps have been studied for enhancing the oxidation resistance in polyimides. Substituted anhydride end caps, synthesized via Diels-Alder condensation, showed improved thermooxidative stability and reduced cross-linking in polyimides (Meador, Frimer, & Johnston, 2004).

Crystal Structure Analysis

  • The crystal structure of cis-1,2,3,6-tetrahydrophthalic anhydride has been determined using X-ray diffraction, revealing insights into its molecular arrangement and intermolecular interactions (Fredj, Redjeb, Amor, & Driss, 1998).

Spontaneous Copolymerization Studies

  • The copolymerization of 1,2,3,6-tetrahydrophthalic anhydride with N-(2-hydroxyethyl)ethyleneimine has been investigated, showing low incorporation in the main chain and preferential incorporation in the side chain (Pooley, Canessa, & Rivas, 1998).

Curing Reaction Kinetics in Epoxy Systems

  • The anhydride curing agent, 3,6-enodro-1,2,3,6-tetrahydrophthalic anhydride, has been studied for its role in the curing kinetics of an epoxy system, impacting the system's mechanical and thermomechanical properties (Ding, Peng, Luo, & Yu, 2017).

Mass Spectrometry of Stereisomeric Cyclic Anhydrides

  • The mass spectra of cis-1,2,3,6-tetrahydrophthalic anhydride and its analogues have been compared, demonstrating significant differences in fragmentation patterns between isomers (Karpati & Mandelbaum, 1971).

Safety And Hazards

1,2,3,6-Tetrahydrophthalic anhydride may cause an allergic skin reaction, serious eye damage, and allergy or asthma symptoms or breathing difficulties if inhaled . It is harmful to aquatic life with long-lasting effects .

Future Directions

1,2,3,6-Tetrahydrophthalic anhydride has potential applications in enhancing the thermal stability of polymers . It is also a precursor to other compounds including the dicarboxylic acid tetrahydrophthalic acid as well the tetrahydrophthalimide, which is a precursor to the fungicide Captan .

properties

IUPAC Name

3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-2,5-6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOUUZVZFBCRAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3, Array
Record name MEMTETRAHYDROPHTHALIC ANHYDRIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3819
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TETRAHYDROPHTHALIC ANHYDRIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4606
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TETRAHYDROPHTHALIC ANHYDRIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1372
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3026516
Record name Tetrahydrophthalic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3026516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Memtetrahydrophthalic anhydride is a clear colorless to light yellow slight viscous liquid. Highly toxic and a strong irritant to skin, eyes and mucous membranes. Corrosive to skin and metal. Used in making polyester, alkyd resins, and plasticizers., Tetrahydrophthalic anhydride appears as a white crystalline solid. Insoluble in water and denser than water. Hence sinks in waters. Very irritating to skin and eyes. Used to make plastics and adhesives. Mixed isomers., Liquid; Other Solid; Pellets or Large Crystals, White solid; [ICSC]; [CHEMINFO] Clear colorless to light yellow liquid; [CAMEO], WHITE CRYSTALLINE POWDER.
Record name MEMTETRAHYDROPHTHALIC ANHYDRIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3819
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TETRAHYDROPHTHALIC ANHYDRIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4606
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tetrahydrophthalic anhydride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7362
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name TETRAHYDROPHTHALIC ANHYDRIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1372
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

at 6.7kPa: 195 °C
Record name TETRAHYDROPHTHALIC ANHYDRIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1372
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

315 °F (157 °C) Open cup, 157 °C o.c.
Record name TETRAHYDROPHTHALIC ANHYDRIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/846
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TETRAHYDROPHTHALIC ANHYDRIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1372
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Slightly soluble in petroleum ether and ethyl ether; soluble in benzene, Solubility in water: reaction
Record name TETRAHYDROPHTHALIC ANHYDRIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/846
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TETRAHYDROPHTHALIC ANHYDRIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1372
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.20 at 105 °C, 1.4 g/cm³
Record name TETRAHYDROPHTHALIC ANHYDRIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/846
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TETRAHYDROPHTHALIC ANHYDRIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1372
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

Relative vapor density (air = 1): 5.3
Record name TETRAHYDROPHTHALIC ANHYDRIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1372
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

0.05 [mmHg], Vapor pressure, Pa at 20 °C: 1
Record name Tetrahydrophthalic anhydride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7362
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name TETRAHYDROPHTHALIC ANHYDRIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1372
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Product Name

Tetrahydrophthalic anhydride

Color/Form

White crystalline powder

CAS RN

85-43-8, 85-43-8; 2426-02-0, 26266-63-7, 13149-03-6
Record name MEMTETRAHYDROPHTHALIC ANHYDRIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3819
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TETRAHYDROPHTHALIC ANHYDRIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4606
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,2,3,6-Tetrahydrophthalic anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydrophthalic anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Isobenzofurandione, tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026266637
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Cyclohexene-1, trans-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292900
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name TETRAHYDROPHTHALIC ANHYDRIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82642
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Isobenzofurandione, tetrahydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tetrahydrophthalic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3026516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,6-tetrahydrophthalic anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.460
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Tetrahydrophthalic anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.231
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TETRAHYDROPHTHALIC ANHYDRIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/846
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TETRAHYDROPHTHALIC ANHYDRIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1372
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

Crystals from petroleum ether. MP: 103.5 °C. Soluble in ethanol, acetone, chloroform, benzene; slightly soluble in petroleum ether. /cis-1,2,3,6-Tetrahydrophthalic anhydride/, 102 °C
Record name TETRAHYDROPHTHALIC ANHYDRIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/846
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TETRAHYDROPHTHALIC ANHYDRIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1372
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

3Me--THPA was produced by the gas phase aeration method. Thus, the air in a 300-ml four-necked flask equipped with a stirrer, thermometer, condenser, a dropping funnel for feeding crude trans-1,3-pentadiene, and an unreactive fraction recovery vessel was replaced with nitrogen and, then, the flask was charged with 98 g of maleic anhydride, 500 ppm of p-tert-butylcatechol by way of radical polymerization inhibitor and 1000 ppm of dilauryl thiodipropionate as auxiliary polymerization inhibitor. The charge was melted at 50° to 55° C. and after the internal atmosphere was replaced with nitrogen gas, nitrogen gas containing 4% of oxygen was passed through the gas phase at a rate of 10 ml/min throughout the reaction period. Under this atmosphere, 374 g of crude trans-1,3-pentadiene of the same composition as that used in Example 1 was continuously added at 50° to 55° C. over a period of 4 hours. During the reaction, major portion of unreactive fractions was distilled off from the reaction system. After completion of addition, the reaction was conducted at 70° C. for 30 minutes. After completion of the reaction, the reaction mixture was distilled at 85° C. under atmospheric pressure and, then, under reduced pressure to remove the volatile fraction. In this manner, 164 g of 3Me--THPA was obtained. The investigation revealed no gels in the product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
98 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
374 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

3Me--THPA was produced by a combination of replacement and liquid phase aeration method. Thus, the reaction procedure of Example 8 was repeated except that the respective amounts of maleic anhydride, radical polymerization inhibitor p-tert-butylcatechol and auxiliary polymerization inhibitor dilauryl thiodipropionate were melted at 60° C. and the internal atmosphere was replaced with nitrogen gas containing 1 volume % of oxygen. Then, the same oxygen-containing nitrogen gas was introduced into the liquid phase at a rate of 5 ml/min. The procedure gave 164 g of 3Me--THPA. The investigation revealed no gels in the product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

3Me--THPA was produced by the liquid phase aeration method. Thus, the air in a 300 ml four-necked flask similar to the one used in Example 5 was replaced with nitrogen and, then, the flask was charged with 98 g of maleic anhydride, 300 ppm of p-tert-butylcatechol by way of auxiliary polymerization inhibitor and 800 ppm of dilauryl thiodipropionate by way of auxiliary polymerization inhibitor and the charge was melted at 60° C. Then, the internal atmosphere of the reaction system was replaced with nitrogen gas, and thereafter nitrogen gas containing 1 volume % of oxygen was passed into the reaction mixture at a rate of 5 ml/min throughout the reaction. Under this atmosphere, 374 g of crude trans-1,3-pentadiene of the same composition as that used in Example 1 was continuously added at 60° C. for 4 hours. Major portion of unreactive fractions was distilled off from the reaction mixture in the course of reaction. Thereafter, the reaction mixture was treated in the same manner as in Example 5 to give 164 g of 3Me--THPA. The investigation revealed no gels in the product.
Quantity
98 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
374 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,6-Tetrahydrophthalic anhydride
Reactant of Route 2
Reactant of Route 2
1,2,3,6-Tetrahydrophthalic anhydride
Reactant of Route 3
Reactant of Route 3
1,2,3,6-Tetrahydrophthalic anhydride
Reactant of Route 4
1,2,3,6-Tetrahydrophthalic anhydride
Reactant of Route 5
1,2,3,6-Tetrahydrophthalic anhydride
Reactant of Route 6
1,2,3,6-Tetrahydrophthalic anhydride

Citations

For This Compound
698
Citations
AB Fredj, M Bagieu‐Beucher, SB Rejeb… - Helvetica Chimica …, 2004 - Wiley Online Library
The crystal structure of 3,4,5,6‐tetrahydrophthalic anhydride, (=4,5,6,7‐tetrahydroisobenzofuran‐1,3‐dione; 1; C 8 H 8 O 3 ) was determined and refined by an analysis of three‐…
Number of citations: 1 onlinelibrary.wiley.com
M Huang, L Gao, J Feng, X Huang, Z Li, Z Huang… - ACS …, 2020 - ACS Publications
Poly(propylene carbonate) (PPC) from CO 2 and propylene oxide (PO) has wide potential applications as a degradable “plastic”. However, the thermal stability and mechanical …
Number of citations: 14 pubs.acs.org
X Zhang, G Liu, T Jiao, Y Cheng, Y Zou… - ACS Applied Energy …, 2021 - ACS Publications
Nickel (Ni)-rich LiNi x Co y Mn z O 2 (NCM, x ≥ 0.9) cathode materials are gaining widespread attention owing to their higher energy density than conventional cathodes, such as …
Number of citations: 11 pubs.acs.org
F Balzano, RP Jumde, A Mandoli, S Masi, D Pini… - Chirality, 2011 - Wiley Online Library
The enantioselective organocatalytic methanolysis of cis‐1,2,3,6‐tetrahydrophthalic anhydride mediated by quinidine derivatives with pyridazine or anthraquinone core was investigated…
Number of citations: 16 onlinelibrary.wiley.com
M Biswas, S Chatterjee - European Polymer Journal, 1983 - Elsevier
Polystyrene has been chemically modified by Friedel-Crafts acylation with cis-1,2,3,6 tetrahydrophthalic anhydride in the presence of anhydrous aluminium chloride. The product, poly[4-…
Number of citations: 19 www.sciencedirect.com
C Tan, L Cui, Y Li, X Qin, Y Li, Q Pan… - … Applied Materials & …, 2021 - ACS Publications
The continuous degradation of carbonate electrolytes and the dissolution of transition metal cations due to parasitic reactions on the cathode-electrolyte interphase (CEI) block the …
Number of citations: 18 pubs.acs.org
MG Mukhlif, OJM Al-Asafi, AK Alywee - AIP Conference Proceedings, 2023 - pubs.aip.org
1, 3-oxazepine-1, 5-diones, and its derivatives are quite substantial compounds utilized in various field like biological activity. Therefore several compounds have been prepared by …
Number of citations: 1 pubs.aip.org
MAB Meador, AA Frimer, JC Johnston - Macromolecules, 2004 - ACS Publications
Several substituted 1,2,3,6-tetrahydrophthalic anhydride end caps, including the 3-phenyl, 3-methoxy, 3-trimethylsilyloxy, and 3,6-diphenyl analogues, were synthesized via the Diels−…
Number of citations: 11 pubs.acs.org
DE Rajsfus, MAB Meador, AA Frimer - Macromolecules, 2010 - ACS Publications
Thermolysis of methylenedianiline (MDA) 1,2,3,6-tetrahydrophthalic (THP) bismides up to 371 C, produces aromatic product, with a concomitant lowering in cross-linking. This …
Number of citations: 15 pubs.acs.org
Y Shen, W Liu, P Shi, Z Bao - Journal of Chemical & Engineering …, 2020 - ACS Publications
In this work, solubility of exo-3,6-epoxy-1,2,3,6-tetrahydrophthalic anhydride (ETA) was measured and discussed in acetone + ethanol, methyl acetate + ethanol, 1,4-dioxane + ethanol, …
Number of citations: 1 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.